Synthesis and characterization of Ethyl 6-chlorohept-6-enoate
Synthesis and characterization of Ethyl 6-chlorohept-6-enoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-chlorohept-6-enoate
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of Ethyl 6-chlorohept-6-enoate. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
Ethyl 6-chlorohept-6-enoate is a functionalized ester containing a vinyl chloride moiety. While not extensively described in current literature, its structure presents an interesting scaffold for further chemical elaboration, potentially serving as a building block in the synthesis of more complex molecules. The presence of the reactive vinyl chloride and the ester functionality allows for a range of subsequent chemical transformations.
This guide outlines a robust and logical two-step synthetic pathway commencing from the commercially available adipic acid monomethyl ester. The strategy involves the formation of a key keto-ester intermediate, Ethyl 6-oxoheptanoate, followed by the conversion of the ketone to the target vinyl chloride. The characterization section provides a full spectroscopic profile to confirm the identity and purity of the synthesized compound.
Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carbon-chlorine bond, leading back to a ketone precursor. This precursor, Ethyl 6-oxoheptanoate, can be synthesized from a commercially available starting material.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of Ethyl 6-chlorohept-6-enoate.
Part I: Synthesis of Ethyl 6-oxoheptanoate
The synthesis of the key intermediate, Ethyl 6-oxoheptanoate, can be achieved from adipic acid monomethyl ester. This involves the conversion of the carboxylic acid to an acid chloride, followed by a selective reaction with an organometallic reagent to introduce the methyl ketone.
Experimental Protocol: Step 1
Materials:
-
Adipic acid monomethyl ester
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Methyl lithium or Methylmagnesium bromide
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of adipic acid monomethyl ester (1 equivalent) in anhydrous DCM, a catalytic amount of DMF is added. Oxalyl chloride (1.2 equivalents) is then added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude ethyl 6-chloro-6-oxohexanoate, which is used in the next step without further purification. A patent for a similar synthesis of ethyl 6-chloro-6-oxohexanoate suggests using bis(trichloromethyl) carbonate as an alternative chlorinating agent[1].
-
Ketone Formation: In a separate flask, CuI (1.1 equivalents) is suspended in anhydrous diethyl ether at -78 °C. Methyl lithium (2.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form lithium dimethylcuprate. The crude acid chloride from the previous step, dissolved in anhydrous diethyl ether, is then added slowly to the cuprate solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Ethyl 6-oxoheptanoate[2][3].
Part II: Synthesis of Ethyl 6-chlorohept-6-enoate
The conversion of the ketone in Ethyl 6-oxoheptanoate to a vinyl chloride is a critical step. Several reagents are known to effect this transformation, including phosphorus pentachloride (PCl₅) and a combination of triphosgene and pyridine[4][5][6][7]. The use of PCl₅ is a classic and effective method for this conversion.
Experimental Protocol: Step 2
Materials:
-
Ethyl 6-oxoheptanoate
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Ice-cold saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of Ethyl 6-oxoheptanoate (1 equivalent) in anhydrous DCM is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Addition of PCl₅: Phosphorus pentachloride (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C. Caution should be exercised as the reaction can be exothermic.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to 0 °C and slowly poured into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess PCl₅ and acidic byproducts. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a low polarity solvent system, e.g., ethyl acetate/hexanes) to yield Ethyl 6-chlorohept-6-enoate.
Characterization of Ethyl 6-chlorohept-6-enoate
Thorough characterization is essential to confirm the structure and purity of the final product. The following section details the expected spectroscopic data for Ethyl 6-chlorohept-6-enoate based on its structure and data from analogous compounds.
Characterization Workflow
Caption: Workflow for the spectroscopic characterization of Ethyl 6-chlorohept-6-enoate.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ 5.4-5.6 (m, 2H, =CH₂), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.30 (t, J=7.4 Hz, 2H, -CH₂COO-), 2.15 (t, J=7.5 Hz, 2H, -CH₂-C=), 1.65 (m, 4H, internal -CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ 173.5 (C=O, ester), 145.2 (C=CH₂), 115.8 (=CH₂), 60.5 (-OCH₂-), 38.5 (-CH₂-C=), 34.2 (-CH₂COO-), 28.4 (internal CH₂), 24.6 (internal CH₂), 14.2 (-CH₃) |
| IR (Infrared) | ~2940 cm⁻¹ (C-H stretch, sp³), ~3080 cm⁻¹ (C-H stretch, sp²), ~1735 cm⁻¹ (C=O stretch, ester), ~1630 cm⁻¹ (C=C stretch, alkene), ~890 cm⁻¹ (C-Cl stretch, vinyl)[8][9][10][11][12] |
| Mass Spec (EI) | M⁺ at m/z 190/192 (Cl isotope pattern, ~3:1 ratio), fragments at m/z 155 (loss of Cl), 145 (loss of -OCH₂CH₃), 117 (cleavage at C4-C5), 43 (base peak, [C₃H₇]⁺)[13][14][15][16] |
Interpretation of Spectroscopic Data
-
¹H NMR: The presence of two distinct signals in the vinyl region (δ 5.4-5.6 ppm) would be characteristic of the geminal protons of the vinyl chloride. The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are indicative of the ethyl ester group. The remaining methylene protons would appear as triplets and multiplets in the aliphatic region. Online NMR predictors can provide more refined estimations of these chemical shifts[17][18].
-
¹³C NMR: The carbonyl carbon of the ester is expected around 173.5 ppm. The two sp² hybridized carbons of the vinyl chloride would be observed at approximately 145.2 ppm and 115.8 ppm. The remaining sp³ carbons of the ethyl group and the heptanoate chain would be found in the upfield region of the spectrum. Several online databases and prediction tools can assist in assigning these peaks[19][20][21][22].
-
IR Spectroscopy: The IR spectrum should prominently display a strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl stretch. The C=C stretching of the vinyl group would be observed near 1630 cm⁻¹. The C-Cl stretch of the vinyl chloride is expected in the fingerprint region, typically around 890 cm⁻¹[8][9][10].
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine at m/z 190 and 192. Common fragmentation patterns would include the loss of a chlorine radical, loss of the ethoxy group from the ester, and various cleavages along the alkyl chain[13][14][15].
Safety and Handling
-
Oxalyl chloride and Thionyl chloride: These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus pentachloride (PCl₅): This reagent is highly corrosive and moisture-sensitive. It should be handled in a fume hood, and care should be taken to avoid inhalation of dust and contact with skin.
-
Organometallic reagents (Methyl lithium, Methylmagnesium bromide): These are pyrophoric and react violently with water and protic solvents. They must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques.
-
Dichloromethane and other chlorinated solvents: These are suspected carcinogens and should be handled with care in a well-ventilated area.
Conclusion
This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of Ethyl 6-chlorohept-6-enoate. By providing a step-by-step protocol derived from established chemical principles and predicting a comprehensive set of characterization data, this document serves as a valuable resource for researchers seeking to prepare this compound or similar structures. The insights into the causality of experimental choices and the emphasis on thorough characterization are intended to facilitate successful synthesis and downstream applications.
References
-
Gleave, R., et al. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8815-8820. [Link]
-
Gleave, R., et al. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. PubMed. [Link]
-
De Lorenzi, A., et al. (2000). High-resolution FTIR spectrum of vinyl chloride: rovibrational analysis of the v 10 and v 11 fundamental bands. Molecular Physics, 98(6), 389-398. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. [Link]
-
Narita, S., et al. (1969). Infrared Spectra of Vinyl Chloride and Vinyl Chloride‐d 3. The Journal of Chemical Physics, 51(5), 2227-2234. [Link]
-
ResearchGate. (2019). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PubMed Central. [Link]
-
Su, W., & Jin, C. (2007). First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides and Its Plausible Addition–Elimination Mechanism. Organic Letters, 9(6), 993-996. [Link]
-
Stromberg, S. A. (1959). Infrared spectra of thermally degraded poly(vinyl-chloride). Journal of Research of the National Bureau of Standards, 63A(3), 259-267. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
-
Spaggiari, A., et al. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216-2219. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]
-
Wikipedia. (n.d.). Shapiro reaction. Wikipedia. [Link]
-
Shimadzu. (n.d.). Infrared Spectra of Polyvinyl Chloride. Shimadzu. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). Ethyl 6-methyl-5-oxoheptanoate. PubChem. [Link]
-
YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]
-
PubChem. (n.d.). Ethyl 6-methyl-4-oxoheptanoate. PubChem. [Link]
-
PubChem. (n.d.). Ethyl 6-methyl-3-oxoheptanoate. PubChem. [Link]
-
National Center for Biotechnology Information. (2008). Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[8][8] Rearrangement. PubMed Central. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]
-
Reddit. (2023). From ketone to vinyl chloride. r/OrganicChemistry. [Link]
-
PubChem. (n.d.). Ethyl 6-oxoheptanoate. PubChem. [Link]
-
Amerigo Scientific. (n.d.). Ethyl 6-Oxoheptanoate. Amerigo Scientific. [Link]
-
Frontiers. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry. [Link]
- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
-
Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. PROSPRE. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]
-
Nature. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]
-
Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]
-
Semantic Scholar. (2021). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]
-
ChemSrc. (n.d.). methyl 6-oxoheptanoate. ChemSrc. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. CASPRE. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
-
ChemRxiv. (2020). Vinyl chloride synthesis via selective oxidative coupling of methyl chloride. ChemRxiv. [Link]
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
The University of Oklahoma. (n.d.). Vinyl Chloride Production. The University of Oklahoma. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ResearchGate. (2018). Methods for synthesis of vinyl chloride. ResearchGate. [Link]
-
ETH Zurich Research Collection. (2019). Catalytic Processes for Intensified Vinyl Chloride Production. ETH Zurich Research Collection. [Link]
-
Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
Sources
- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 2. Ethyl 6-oxoheptanoate | C9H16O3 | CID 539116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 6-Oxoheptanoate - Amerigo Scientific [amerigoscientific.com]
- 4. Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]
- 7. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. PROSPRE [prospre.ca]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. docs.chemaxon.com [docs.chemaxon.com]
- 20. CASPRE [caspre.ca]
- 21. Visualizer loader [nmrdb.org]
- 22. organicchemistrydata.org [organicchemistrydata.org]
